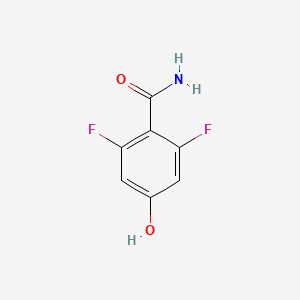

2,6-Difluoro-4-hydroxybenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

2,6-difluoro-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYDKMFMXIACMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858632 | |

| Record name | 2,6-Difluoro-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261825-32-4 | |

| Record name | 2,6-Difluoro-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Chemical Transformations of 2,6 Difluoro 4 Hydroxybenzamide

Methodologies for the De Novo Synthesis of the 2,6-Difluoro-4-hydroxybenzamide Core

The de novo synthesis of this compound relies on the careful orchestration of reactions to introduce the requisite functional groups onto a fluorinated aromatic ring. Key approaches include multi-step syntheses from readily available fluorinated precursors and regioselective functionalization techniques.

Multi-Step Synthesis from Fluorinated Aromatic Precursors

A common and effective strategy for the synthesis of the this compound core begins with precursors such as 3,5-difluoroaniline. One documented pathway involves the bromination of 3,5-difluoroaniline, followed by diazotization and subsequent hydrolysis to yield 4-bromo-3,5-difluorophenol. The bromo-intermediate then undergoes a cyanation reaction to produce 2,6-difluoro-4-hydroxybenzonitrile (B48942). researchgate.net This nitrile can then be hydrolyzed to the corresponding amide under acidic or basic conditions.

Another approach starts from 2,6-difluoro-4-hydroxybenzonitrile, which can be synthesized from 2,6-difluoro-4-methoxybenzonitrile. A mixture of the powdered starting material, aluminium chloride, and sodium chloride is heated to induce demethylation, yielding the desired 2,6-difluoro-4-hydroxybenzonitrile after an aqueous workup and extraction. prepchem.com The subsequent hydrolysis of the nitrile group to an amide provides the final product.

The key steps in these multi-step syntheses are outlined below:

| Starting Material | Key Intermediates | Final Product |

| 3,5-Difluoroaniline | 4-Bromo-3,5-difluoroaniline, 4-Bromo-3,5-difluorophenol, 2,6-Difluoro-4-hydroxybenzonitrile | This compound |

| 2,6-Difluoro-4-methoxybenzonitrile | 2,6-Difluoro-4-hydroxybenzonitrile | This compound |

Regioselective Functionalization Approaches

Regioselective functionalization offers a more direct method for synthesizing the this compound core by selectively introducing functional groups at specific positions on the aromatic ring. One such advanced method involves the difunctionalization of 2,6-difluorophenols. kyoto-u.ac.jp This reaction proceeds through a Pummerer-based nih.govnih.gov sigmatropic dearomatization to form a 2,4-cyclohexadienone (B14708032) intermediate. kyoto-u.ac.jp Subsequent Michael addition of a nucleophile and rearomatization via HF elimination allows for the introduction of various functionalities. While this specific method was demonstrated for introducing other groups, the principles could be adapted for the synthesis of the target benzamide (B126).

The regioselectivity of these reactions is crucial, as the electronic nature of the fluorine atoms significantly influences the reactivity of the aromatic ring. The development of catalytic systems that can precisely control the position of functionalization is an active area of research.

Derivatization and Analog Generation from this compound

Once the this compound core is synthesized, it serves as a versatile platform for generating a wide range of analogs. Derivatization strategies primarily target the hydroxyl and amide functionalities, allowing for the exploration of structure-activity relationships and the optimization of physicochemical properties.

Alkylation and Acylation Reactions at the Hydroxyl and Amide Functionalities

The hydroxyl and amide groups of this compound are amenable to a variety of alkylation and acylation reactions. The phenolic hydroxyl group can be selectively alkylated or acylated under appropriate basic conditions. For instance, the use of a mild base like cesium bicarbonate has been shown to be effective for the regioselective O-alkylation of similar hydroxybenzaldehyde systems, which could be applicable here. nih.gov

Friedel-Crafts acylation and alkylation reactions, while typically applied to the aromatic ring itself, provide a conceptual basis for the types of electrophiles that can be used. youtube.comlibretexts.org However, for derivatization of the existing functional groups, standard alkylation with alkyl halides or acylation with acid chlorides or anhydrides are more common.

The amide nitrogen can also be alkylated, although this generally requires stronger conditions than O-alkylation. The choice of reagents and reaction conditions allows for the selective modification of either the oxygen or the nitrogen atom, providing access to a diverse set of derivatives.

| Reaction Type | Reagent Examples | Functional Group Modified |

| Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Hydroxyl, Amide |

| Acylation | Acid chlorides (e.g., acetyl chloride, benzoyl chloride), Anhydrides (e.g., acetic anhydride) | Hydroxyl, Amide |

Strategic Incorporation into Complex Molecular Architectures

The this compound moiety is a valuable building block for the construction of more complex molecules. Its functional handles allow for its incorporation into larger scaffolds through various coupling reactions. For example, the hydroxyl group can be used in ether or ester linkages, while the amide functionality can participate in further amide bond formations or be used as a directing group for subsequent reactions. The presence of the fluorine atoms can also influence the conformational preferences and electronic properties of the larger molecule.

Exploration of Amide Bond Bioisosteres and Fluorinated Moieties

In medicinal chemistry, the amide bond is often replaced with bioisosteres to improve metabolic stability, permeability, and other pharmacokinetic properties. nih.govnih.gov For this compound, the amide group could be replaced with bioisosteric groups such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles. nih.gov This would involve the synthesis of the corresponding precursor, for example, a tetrazole from the nitrile intermediate, followed by further elaboration.

The strategic placement of fluorine atoms is a common tactic in drug design to enhance binding affinity, metabolic stability, and membrane permeability. The existing difluoro substitution pattern of this compound already provides these benefits, and further fluorination at other positions could be explored to fine-tune these properties.

| Amide Bioisostere | Potential Advantage |

| 1,2,4-Oxadiazole | Improved metabolic stability and membrane permeability. nih.gov |

| 1,3,4-Oxadiazole | Can mimic the planarity and dipole moment of an amide. nih.gov |

| Triazole | Can act as a rigid linker and improve metabolic stability. nih.gov |

Novel Fluorination Techniques Applicable to Benzamide Scaffolds

The development of novel fluorination techniques has been pivotal in accessing complex fluorinated molecules. For benzamide scaffolds, these methods often need to be compatible with the existing functional groups, namely the amide and hydroxyl groups, which can be sensitive or act as directing groups in certain reactions.

The direct and selective formation of a carbon-fluorine (C-F) bond on an aromatic ring is a challenging yet highly desirable transformation. Traditional methods often require harsh conditions or pre-functionalization of the substrate. Modern approaches focus on transition-metal-catalyzed C-H activation to achieve direct fluorination.

Palladium-catalyzed C-H fluorination has emerged as a powerful tool. nih.govresearchgate.netspringernature.com These methods can offer high regioselectivity, which is crucial for complex molecules. For a substrate like a 4-hydroxybenzamide (B152061), the directing-group ability of the amide and the electronic influence of the hydroxyl group would need to be carefully considered. While direct C-H fluorination of this compound itself is not the primary route to its synthesis (as the difluorination is typically introduced earlier), the principles are applicable for creating analogs or for late-stage functionalization of similar benzamide-containing molecules.

One notable advancement is the development of palladium catalysts that can operate under milder conditions using electrophilic fluorinating reagents like Selectfluor (N-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.orgwikipedia.org The mechanism of these reactions can be complex, sometimes involving a Pd(II)/Pd(IV) catalytic cycle. nih.gov The choice of ligands and reaction conditions is critical to control the selectivity and efficiency of the fluorination. For instance, in the fluorination of aliphatic amides, a bidentate ligand-directed approach has been shown to be effective for site-selective C(sp³)–H fluorination. acs.org

Research into catalyst-free photochemical fluorination of aromatic carbonyl compounds also presents a promising avenue. chemrxiv.org This method uses a fluorinating reagent like F-TEDA-TFSI, which has improved solubility, and can proceed via a sequential XAT (X-atom transfer) and PCET (proton-coupled electron transfer) mechanism. chemrxiv.org Such approaches could potentially be adapted for the fluorination of benzamide scaffolds.

Table 1: Examples of Palladium-Catalyzed C-H Fluorination on Aromatic Amides

| Substrate (Analogous) | Catalyst System | Fluorinating Agent | Yield (%) | Reference |

| 2-Phenylpyridine | Pd(OAc)₂ / Ligand | N-Fluorobenzenesulfonimide (NFSI) | 81 | researchgate.net |

| Aliphatic Amide | Pd(OAc)₂ / Fe(OAc)₂ | Selectfluor | up to 65 | acs.org |

| Benzamide Derivative | PdCl₂ | AgSCF₃ / Selectfluor | up to 91 | nih.gov |

This table presents data for analogous amide-containing compounds to illustrate the utility of the described methods.

Late-Stage Difluoromethylation Methodologies

The difluoromethyl group (CF₂H) is a valuable bioisostere for hydroxyl, thiol, and hydroxymethyl groups, and its introduction into a molecule can significantly enhance its pharmacological properties. Late-stage difluoromethylation, the introduction of the CF₂H group at a late step in a synthetic sequence, is particularly attractive as it allows for the rapid diversification of complex molecules. rsc.orgresearchgate.net

For a molecule like this compound, the hydroxyl group is a prime target for difluoromethylation to yield a difluoromethoxy (-OCF₂H) derivative. Several methods have been developed for the O-difluoromethylation of phenols.

One common approach involves the use of a difluorocarbene precursor. Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) can generate difluorocarbene (:CF₂) upon heating, which is then trapped by the phenoxide to form the aryl difluoromethyl ether. This method is often practical and uses a readily available reagent.

More recently, S-(difluoromethyl)sulfonium salts have been developed as bench-stable and efficient difluorocarbene precursors for the difluoromethylation of phenols and thiophenols in the presence of a base like lithium hydroxide. nih.gov

Another strategy involves the direct C-H difluoromethylation of the aromatic ring. This can be achieved through radical-based methods, often employing a silver or copper catalyst with a difluoromethyl source like TMSCF₂H (difluoromethyltrimethylsilane). rsc.org For a benzamide scaffold, the directing effect of the amide group could potentially be harnessed to achieve regioselective C-H difluoromethylation.

The development of methods for N-difluoromethylation of amides has also been an area of interest, providing access to N-CF₂H amides, which can have unique biological activities. nih.govresearchgate.net

Table 2: Reagents for Late-Stage Difluoromethylation of Phenolic and Amide Scaffolds

| Reagent | Substrate Type | Transformation | Key Features | Reference |

| Sodium Chlorodifluoroacetate | Phenols | O-Difluoromethylation | Readily available, thermal generation of difluorocarbene. | rsc.org |

| S-(Difluoromethyl)sulfonium Salt | Phenols, Thiophenols | O/S-Difluoromethylation | Bench-stable, high yields under mild basic conditions. | nih.gov |

| TMSCF₂H / Radical Initiator | Aromatic C-H | C-Difluoromethylation | Radical-based C-H functionalization. | rsc.org |

| N-CF₂H Carbamoyl Fluorides | Amines | N-Difluoromethylation | Access to N-CF₂H amides and related structures. | nih.govresearchgate.net |

Structure Activity Relationship Sar Investigations and Rational Molecular Design of 2,6 Difluoro 4 Hydroxybenzamide Analogs

Conformational Analysis and Stereoelectronic Effects of Fluorine Substitution

The introduction of fluorine atoms at the 2 and 6 positions of the benzamide (B126) ring significantly influences the molecule's three-dimensional structure, a critical factor in its interaction with biological targets.

Unlike the typically planar conformation of conjugated benzamides, the 2,6-difluoro-benzamide scaffold adopts a non-planar conformation. nih.gov This deviation from planarity is a direct result of the steric and electronic effects of the two ortho-fluorine atoms. The presence of these fluorine atoms induces a rotation around the bond connecting the amide group and the aromatic ring. nih.gov

A conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) revealed that the lowest energy conformations are non-planar, with a calculated torsion angle of -27° between the carboxamide group and the aromatic ring. nih.gov This is in stark contrast to its non-fluorinated counterpart, 3-methoxybenzamide (B147233) (3-MBA), which favors a planar conformation to allow for conjugation. nih.gov The non-planar structure of the difluorinated compound is considered a conformationally restrained scaffold, where the fluorine atoms act as conformational control elements. nih.gov

Computational studies, such as molecular docking and conformational analysis, have provided valuable insights into the preferred conformations of 2,6-difluorobenzamide (B103285) derivatives. nih.gov These studies have shown that the non-planar conformation induced by the fluorine atoms is crucial for biological activity. nih.gov For instance, the calculated torsion angle of -27° in DFMBA is closer to the observed torsion angle of -58° for a co-crystallized ligand in its biological target, FtsZ. nih.gov This pre-disposition towards a bioactive conformation reduces the energetic penalty of binding. nih.gov

Experimental techniques, including single crystal and powder X-ray diffraction, have further corroborated the influence of ortho-fluorine substitution on the crystal packing and suppression of disorder in benzamide and thiobenzamide (B147508) crystals. nih.govacs.org These studies highlight that even a small incorporation of 2-fluorobenzamide (B1203369) can suppress disorder without altering the fundamental packing motif. acs.org

Intermolecular Interaction Profiling within Biological Systems

The efficacy of 2,6-difluoro-4-hydroxybenzamide analogs as enzyme inhibitors is intimately linked to their ability to form specific and stable interactions within the target's binding site.

Hydrogen bonds are critical for the binding of benzamide derivatives to their protein targets. nih.govnih.gov Molecular docking simulations of DFMBA within the allosteric binding site of FtsZ confirm the vital role of hydrogen bonds between the carboxamide group and key amino acid residues such as Val207, Leu209, and Asn263. nih.gov For high-affinity binding at certain receptors, it has been observed that at least one hydrogen on the 5'-uronamide moiety of related nucleoside analogs is necessary to act as a hydrogen bond donor. nih.gov

Systematic Structural Modifications and Their Biological Consequences

Systematic modifications of the this compound scaffold have been undertaken to explore the structure-activity relationships and optimize biological activity. nih.govresearchgate.net These studies have involved altering the substituents on the aromatic ring and modifying the benzamide group itself.

For example, a series of 3-substituted 2,6-difluorobenzamide derivatives were designed and synthesized as FtsZ inhibitors. nih.gov The results indicated that modifications at the 3-position with chloroalkoxy, bromoalkoxy, and alkyloxy groups led to compounds with potent antibacterial activity. nih.gov

Conversely, modifications to the core benzamide functional group, such as replacing it with isosteric groups like benzohydroxamic acids and benzohydrazides, have been shown to be highly detrimental to the activity against FtsZ. nih.gov This underscores the critical role of the benzamide moiety in establishing the necessary interactions for potent inhibition. nih.gov

Interactive Data Table: SAR of 2,6-Difluorobenzamide Analogs as FtsZ Inhibitors

This table summarizes the impact of various structural modifications on the inhibitory activity of 2,6-difluorobenzamide analogs against FtsZ.

| Compound | Modification | Key Interactions | Biological Activity |

| 2,6-Difluoro-3-methoxybenzamide (DFMBA) | 2,6-Difluoro substitution | Hydrophobic interactions with Val203, Val297, and Asn263; Hydrogen bonds with Val207, Leu209, and Asn263 | Increased FtsZ inhibition compared to non-fluorinated analog nih.gov |

| 3-Methoxybenzamide (3-MBA) | Non-fluorinated | Planar conformation, less favorable for binding | Lower FtsZ inhibition nih.gov |

| 3-Chloroalkoxy-2,6-difluorobenzamide | 3-Chloroalkoxy substitution | Enhanced hydrophobic interactions | Potent antibacterial activity nih.gov |

| 3-Bromoalkoxy-2,6-difluorobenzamide | 3-Bromoalkoxy substitution | Enhanced hydrophobic interactions | Potent antibacterial activity nih.gov |

| 3-Alkyloxy-2,6-difluorobenzamide | 3-Alkyloxy substitution | Enhanced hydrophobic interactions | Potent antibacterial activity nih.gov |

| 2,6-Difluorobenzohydroxamic acid | Benzamide to hydroxamic acid | Altered hydrogen bonding capacity | Highly detrimental to activity nih.gov |

| 2,6-Difluorobenzohydrazide | Benzamide to hydrazide | Altered hydrogen bonding capacity | Highly detrimental to activity nih.gov |

Positional Scanning of Substituents on the Benzamide Core

Positional scanning involves the systematic variation of substituents at different positions of the this compound scaffold to map the chemical space and identify key interactions with the target protein. The 2,6-difluoro substitution pattern on the benzamide is a common starting point in medicinal chemistry, as the fluorine atoms can enhance binding affinity and improve metabolic stability. The hydroxyl group at the 4-position is also a key feature, potentially acting as a hydrogen bond donor or acceptor.

In a study of closely related 2,6-difluoro-3-hydroxybenzamide (B1390191) derivatives as inhibitors of the bacterial cell division protein FtsZ, the position of substituents was found to be crucial for antibacterial activity. researchgate.net While the primary focus of that research was on the 3-hydroxy isomer, the principles of positional scanning are directly applicable to the 4-hydroxy scaffold.

For instance, the introduction of various substituents on the benzamide core can probe the steric and electronic requirements of the binding pocket. Small, electron-withdrawing groups versus larger, lipophilic groups can have profoundly different effects on biological activity. The table below illustrates hypothetical variations that could be explored in a positional scanning study of this compound, based on common medicinal chemistry strategies.

Table 1: Hypothetical Positional Scanning of Substituents on the this compound Core

| Position of Substitution | Substituent | Rationale for Modification | Potential Impact on Activity |

|---|---|---|---|

| C3 or C5 | -Cl, -Br | Halogen bonding interactions, increased lipophilicity | May enhance binding affinity through specific interactions with the target. |

| C3 or C5 | -CH3, -C2H5 | Probing for hydrophobic pockets | Could improve van der Waals interactions and increase potency. |

| C3 or C5 | -OCH3, -OCF3 | Altering electronic properties and metabolic stability | Can modulate pKa and bioavailability. |

| Amide N-H | -CH3 | Blocking hydrogen bond donation, increasing lipophilicity | May decrease or increase affinity depending on the role of the N-H in binding. |

| 4-OH | -OCH3 | Blocking hydrogen bond donation, increasing lipophilicity | Can determine if the hydroxyl group is a critical hydrogen bond donor. |

The amide group itself is a critical pharmacophoric element. Its orientation relative to the benzene (B151609) ring is influenced by the ortho-fluoro substituents, which can force the amide out of the plane of the ring. researchgate.net This non-planar conformation can be advantageous for fitting into a specific binding site. Any substitution on the amide nitrogen would further explore the spatial and electronic requirements of this part of the molecule.

Heterocyclic Ring Inclusion and its Effect on Target Affinity

The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. Heterocycles can act as bioisosteres for other functional groups, introduce new hydrogen bonding patterns, modulate lipophilicity and solubility, and enhance metabolic stability. princeton.edudrughunter.com In the context of this compound analogs, heterocyclic rings can be appended to or replace parts of the core structure to explore new interactions with the biological target.

Research on 2,6-difluoro-3-hydroxybenzamide derivatives has demonstrated the utility of this approach. researchgate.net In these studies, various heterocyclic rings were linked to the benzamide scaffold, often via a methylenoxy bridge, to probe for additional binding interactions. researchgate.net This strategy allows for the exploration of a larger chemical space and the potential to pick up additional favorable contacts with the target protein. researchgate.net

The choice of the heterocyclic ring is critical. Five-membered rings like pyrrolidines, thiazoles, and oxadiazoles, as well as six-membered rings such as piperidines and morpholines, offer a diverse range of properties. nih.govnih.gov For example, nitrogen-containing heterocycles can act as hydrogen bond acceptors or be protonated at physiological pH, influencing solubility and cell permeability. princeton.edu

The following table outlines potential modifications involving heterocyclic rings for this compound analogs and their rationale, drawing from established principles in medicinal chemistry.

Table 2: Hypothetical Heterocyclic Ring Inclusions in this compound Analogs

| Type of Heterocycle | Point of Attachment | Rationale for Inclusion | Potential Effect on Target Affinity |

|---|---|---|---|

| Pyrrolidine | Linked to the 4-hydroxy position via an ether linkage | Introduce a basic nitrogen to improve solubility and potential for ionic interactions. | May enhance binding through new hydrogen bonds or ionic interactions. |

| Thiazole | Replacing the benzamide ring (bioisosteric replacement) | To modulate electronic properties and metabolic stability of the core. | Can maintain or improve binding while altering the physicochemical profile. |

| Oxadiazole | As a replacement for the amide bond | To increase metabolic stability against amidases. drughunter.com | Could lead to a more durable in vivo effect if the amide is a point of metabolism. |

| Piperidine | Appended to the benzamide core | To explore larger, potentially hydrophobic, regions of the binding site. | May increase potency by accessing additional binding interactions. |

The successful incorporation of a heterocyclic ring often depends on the specific topology of the target's binding site. Molecular modeling and docking studies are frequently employed to guide the selection and placement of these rings to maximize the likelihood of favorable interactions. nih.gov Ultimately, the synthesis and biological evaluation of these analogs are required to confirm the theoretical benefits of heterocyclic ring inclusion.

Mechanistic Elucidation of Biological Pathways Modulated by 2,6 Difluoro 4 Hydroxybenzamide and Its Derivatives

Investigation of Molecular Targets and Binding Events

The biological activity of 2,6-difluoro-4-hydroxybenzamide and its analogs is rooted in their ability to interact with specific molecular targets, thereby initiating a cascade of cellular events. Research has primarily focused on their role as inhibitors of bacterial cell division and their potential influence on enzymatic activities.

A significant body of research has identified the bacterial cell division protein FtsZ as a primary target of 2,6-difluorobenzamide (B103285) derivatives. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in the formation of the Z-ring, a structure essential for bacterial cytokinesis. The 2,6-difluorobenzamide scaffold has been instrumental in the development of allosteric inhibitors of FtsZ.

These compounds bind to a site distinct from the GTP-binding site, known as the allosteric site, which is located in a cleft between the C-terminal domain and the globular core of the FtsZ protein. This binding event stabilizes a conformation of FtsZ that is incompatible with proper polymer assembly and function, ultimately leading to the inhibition of bacterial cell division.

The 2,6-difluoro substitution on the benzamide (B126) ring is a key feature for potent FtsZ inhibition. The fluorine atoms contribute to the non-planar conformation of the molecule, which is thought to be favorable for binding to the allosteric pocket. Molecular docking studies have highlighted the importance of hydrophobic interactions between the difluoroaromatic ring and key residues within the binding site. Furthermore, the carboxamide group is critical for forming hydrogen bonds with the protein, further anchoring the inhibitor in the binding pocket.

| Compound/Derivative Class | Target Protein | Binding Mechanism | Key Structural Features for Activity |

| 2,6-Difluorobenzamide derivatives | Filamenting Temperature-Sensitive Mutant Z (FtsZ) | Allosteric inhibition | 2,6-difluoroaromatic ring, Carboxamide group |

While the primary focus has been on FtsZ, research into the broader enzymatic inhibitory profile of compounds related to this compound has revealed other potential targets. A study investigating analogs of (4-hydroxyphenyl)pyruvic acid identified a related compound, (2,6-difluoro-4-hydroxyphenyl)pyruvate , as a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) from Pseudomonas sp. P.J. 874, with a reported Ki of 1.3 microM. nih.gov It is important to note that this finding pertains to a pyruvate (B1213749) derivative and not the benzamide itself. HPPD is an enzyme involved in the catabolism of tyrosine. nih.gov This finding suggests that the 2,6-difluoro-4-hydroxyphenyl moiety has the potential to interact with the active sites of specific enzymes.

| Compound | Enzyme | Organism | Inhibition Type | Inhibitory Constant (Ki) |

| (2,6-difluoro-4-hydroxyphenyl)pyruvate | 4-hydroxyphenylpyruvate dioxygenase | Pseudomonas sp. P.J. 874 | Competitive | 1.3 µM nih.gov |

The primary mechanism of action of 2,6-difluorobenzamide derivatives on cellular processes in bacteria is the disruption of cell division. By inhibiting FtsZ polymerization, these compounds prevent the formation of the Z-ring, which is a prerequisite for the recruitment of other cell division proteins and the subsequent constriction of the cell to form two daughter cells. This leads to filamentation of the bacteria, a hallmark of cell division inhibition.

Downstream Cellular Responses and Phenotypic Characterization (In Vitro Models)

The molecular interactions described above translate into observable changes in cellular behavior and morphology. In vitro studies have been crucial in characterizing these downstream effects.

The inhibition of FtsZ by 2,6-difluorobenzamide derivatives has a profound impact on bacterial growth and morphology. Treatment of various bacterial species, including clinically relevant pathogens like Staphylococcus aureus, with these compounds leads to a dose-dependent inhibition of growth.

Microscopic examination of bacteria treated with these inhibitors reveals distinct morphological changes. The most prominent effect is the formation of elongated, filamentous cells that are unable to divide. This phenotype is a direct consequence of the disruption of the FtsZ-mediated cell division process. The cells continue to grow in length but cannot complete cytokinesis, resulting in long filaments. This ultimately leads to bacterial cell death, highlighting the bactericidal nature of these compounds.

| Compound Class | Bacterial Species | Observed Phenotypic Effects |

| 2,6-Difluorobenzamide derivatives | Staphylococcus aureus | Inhibition of cell division, cell enlargement, filamentation |

Computational Chemistry and in Silico Modeling in 2,6 Difluoro 4 Hydroxybenzamide Research

Quantum Mechanical Studies for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic electronic properties of 2,6-difluoro-4-hydroxybenzamide. researchgate.netresearchgate.net These methods solve the Schrödinger equation for a molecule to determine its electron distribution and energy levels.

One of the key outputs of QM studies is the molecular electrostatic potential (MEP) map . libretexts.orgresearchgate.netchemrxiv.org The MEP map illustrates the three-dimensional charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgresearchgate.net For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atoms, indicating their capacity to act as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the amide protons would exhibit positive potential (colored blue), marking them as potential hydrogen bond donors. researchgate.net

Another critical aspect of QM analysis is the study of Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. aimspress.comnih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. irjweb.com For substituted benzamides, these calculations help in understanding their electronic transitions and reactivity patterns. researchgate.net

The following table illustrates typical data obtained from DFT calculations for a benzamide (B126) derivative, which would be analogous for this compound.

| Quantum Chemical Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.3 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating propensity. aimspress.com |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy orbital for accepting an electron. aimspress.com |

| HOMO-LUMO Gap | 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. biolscigroup.us |

Molecular Docking Simulations for Ligand-Protein Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. mdpi.comwalshmedicalmedia.combohrium.com This method is crucial for hypothesis-driven drug design, suggesting how a molecule like this compound might inhibit a specific enzyme or interact with a receptor. The process involves placing the ligand in various conformations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. mdpi.com

Docking simulations can explore both the primary (active) binding site of a protein and alternative (allosteric) sites. For instance, in studies of similar fluorinated benzamides targeting the bacterial cell division protein FtsZ, docking revealed that these molecules bind to an allosteric site. nih.gov The predicted binding pose of this compound would be generated within the three-dimensional coordinates of a target protein's binding pocket. ukm.my The simulation would yield several possible binding modes, ranked by their docking scores, which estimate the free energy of binding. mdpi.comjst.go.jp The pose with the lowest score is typically considered the most likely binding conformation.

A key outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the protein. researchgate.net For this compound, these interactions would likely include:

Hydrogen Bonds: The amide group is an excellent hydrogen bond donor and acceptor. Docking studies on related benzamides consistently show the amide forming crucial hydrogen bonds with backbone or side-chain residues of the target protein. researchgate.net The hydroxyl group would also be a key participant in hydrogen bonding.

Hydrophobic Interactions: The difluorinated phenyl ring would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen-Specific Interactions: The fluorine atoms can engage in favorable multipolar interactions with backbone carbonyl groups or other polar residues, which can significantly enhance binding affinity. nih.gov Studies on fluorinated ligands have highlighted the importance of these C-F•••C=O interactions. nih.gov

The following table provides a hypothetical summary of interactions for this compound with a protein target, based on findings for analogous compounds.

| Interaction Type | Potential Interacting Residues (Hypothetical) | Significance in Binding |

| Hydrogen Bond | Val207, Leu209, Asn263 | Anchors the ligand in the binding site and provides specificity. nih.gov |

| Hydrophobic Contact | Val203, Val297 | Contributes to the overall binding affinity by displacing water molecules. nih.gov |

| Multipolar C-F•••C=O | Asn263 | Provides additional electrostatic stabilization of the ligand-protein complex. nih.govnih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. nih.govresearchgate.net An MD simulation protocol typically involves solvating the docked protein-ligand complex in a water box with ions to mimic physiological conditions and then applying the principles of classical mechanics to track the trajectory of each atom over nanoseconds or even microseconds. openfree.energynih.govmdtutorials.com

The stability of the protein-ligand complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. researchgate.netgithub.iorsc.org A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and the ligand remains securely bound. github.io

The flexibility of individual amino acid residues within the protein can be analyzed using the Root Mean Square Fluctuation (RMSF). researchgate.netgithub.io Residues that show high fluctuations may be part of flexible loops, while those in the binding site that exhibit low RMSF values upon ligand binding often indicate a stable interaction. github.io MD simulations can reveal conformational changes in the protein induced by ligand binding and provide a more accurate picture of the binding energetics. mdpi.com For the 2,6-difluorobenzamide (B103285) scaffold, conformational analysis has shown that the fluorine atoms induce a non-planar conformation, which is energetically favorable for binding to certain targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govijpsr.com For a class of compounds including this compound, a QSAR model could be developed to predict their potency as, for example, enzyme inhibitors. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be categorized as:

Topological: Describing the connectivity and branching of atoms (e.g., molecular connectivity indices). nih.gov

Electronic: Derived from quantum mechanics, such as HOMO/LUMO energies and dipole moment. biolscigroup.us

Steric: Relating to the three-dimensional shape of the molecule (e.g., molecular volume).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). ijpsr.comigi-global.com A robust QSAR model, validated with both internal and external test sets, can then be used to predict the activity of new, unsynthesized molecules like derivatives of this compound. nih.govnih.gov This allows for the prioritization of candidates for synthesis and testing, thereby streamlining the drug discovery process. nih.govchemijournal.com

Advanced Analytical Methodologies for Characterization and Quantification in 2,6 Difluoro 4 Hydroxybenzamide Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2,6-Difluoro-4-hydroxybenzamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13). scielo.br For this compound, NMR provides definitive evidence for the arrangement of atoms and functional groups.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as a distinct signal. Due to the symmetrical substitution pattern with two fluorine atoms ortho to the amide group, the two aromatic protons are chemically equivalent and would likely produce a single signal. The chemical shift of these protons is influenced by the electron-withdrawing effects of the fluorine atoms and the amide group, and the electron-donating effect of the hydroxyl group. Protons of the amide (-CONH₂) and hydroxyl (-OH) groups would also produce characteristic signals, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbon atoms bonded to fluorine would show characteristic splitting due to C-F coupling. The carbonyl carbon of the amide group would appear at a downfield chemical shift. The positions of the signals for the aromatic carbons provide further confirmation of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral data of analogous compounds like 4-hydroxybenzamide (B152061) and other fluorinated aromatic compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic CH | ¹H | ~6.7 - 7.0 | A singlet or a narrow triplet (due to coupling with two meta fluorine atoms). |

| Amide NH₂ | ¹H | ~7.5 - 8.5 | Two broad singlets, exchangeable with D₂O. |

| Hydroxyl OH | ¹H | ~9.0 - 10.0 | A broad singlet, exchangeable with D₂O. |

| C=O (Amide) | ¹³C | ~168 - 172 | Carbonyl carbon. |

| C-OH | ¹³C | ~160 - 165 | Carbon attached to the hydroxyl group. |

| C-F | ¹³C | ~155 - 160 (doublet) | Carbon attached to fluorine, shows strong C-F coupling. |

| C-H | ¹³C | ~105 - 110 (triplet) | Aromatic carbon attached to hydrogen, may show smaller C-F coupling. |

| C-CONH₂ | ¹³C | ~115 - 120 | Carbon attached to the amide group. |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. nih.gov Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. The molecular formula for this compound is C₇H₅F₂NO₂. HRMS provides experimental verification of this formula, lending strong support to the compound's identity. sigmaaldrich.com

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅F₂NO₂ |

| Calculated Monoisotopic Mass | 173.0292 g/mol |

| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [M+H]⁺ | 174.0370 |

| Calculated m/z for [M+Na]⁺ | 196.0189 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.comlibretexts.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. pressbooks.pub The resulting spectrum displays absorption bands that are characteristic of particular bonds. libretexts.org For this compound, the FTIR spectrum would confirm the presence of the hydroxyl, amide, and carbon-fluorine functional groups. nih.govresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amide) | Stretching | 3100 - 3500 | Medium (often two bands) |

| C=O (Amide I) | Stretching | 1650 - 1690 | Strong |

| N-H (Amide II) | Bending | 1550 - 1640 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-F | Stretching | 1100 - 1300 | Strong |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

Chromatographic and Separation Science Approaches

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and potential metabolites, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of this compound and for isolating the compound. ekb.eg Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is commonly employed. longdom.org

In a typical RP-HPLC method, a gradient elution using a mixture of water (often with an acidic modifier like phosphoric acid or formic acid) and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727) is used. longdom.orggoogle.com This allows for the efficient separation of the polar target compound from less polar and more polar impurities. Detection is typically achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic system of the molecule absorbs strongly, such as around 230 nm. longdom.org The method's validation according to ICH guidelines ensures its linearity, accuracy, precision, and robustness for reliable purity determination. longdom.org

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 230 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the identification and quantification of small molecule metabolites. visionpublisher.info While this compound itself is polar and non-volatile, GC-MS analysis can be performed following a chemical derivatization step. nih.govpsu.edu

Derivatization, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar -OH and -NH₂ groups into non-polar trimethylsilyl (B98337) (TMS) ethers and amides. nih.gov This process increases the volatility and thermal stability of the analyte, making it suitable for GC separation. The gas chromatograph separates the derivatized compound and its potential metabolites based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for structural elucidation and identification by comparison with spectral libraries. researchgate.net This approach is valuable for in vitro metabolism studies using liver microsomes to identify products of reactions like hydroxylation, demethylation, or conjugation.

Broader Academic Applications and Future Research Trajectories of 2,6 Difluoro 4 Hydroxybenzamide

Utility as a Versatile Chemical Building Block for Novel Molecular Entities

2,6-Difluoro-4-hydroxybenzamide serves as an exemplary scaffold for the synthesis of novel and complex molecules. The strategic placement of its functional groups allows for a diverse range of chemical modifications, making it a valuable starting point for constructing libraries of new compounds for drug discovery and other applications.

The 2,6-difluorobenzamide (B103285) core is a recognized pharmacophore, particularly for its ability to inhibit the bacterial cell division protein FtsZ. nih.gov Research has demonstrated that compounds incorporating this motif exhibit significant antibacterial activity. nih.govresearchgate.net The presence of the 4-hydroxy group on the benzamide (B126) ring offers a convenient point for chemical derivatization. This hydroxyl group can be readily alkylated, esterified, or used in etherification reactions to introduce a wide variety of substituents. This synthetic versatility allows chemists to systematically modify the structure to optimize biological activity, selectivity, and pharmacokinetic properties. For instance, modifying the hydroxyl group can alter the compound's polarity, solubility, and ability to interact with biological targets.

Studies on related structures have shown that modifications, such as the introduction of hexyloxy chains onto a similar scaffold, can lead to potent biological activity. mdpi.com This highlights the potential for creating a diverse array of derivatives from this compound, each with potentially unique biological profiles. The development of such hybrid compounds is a key strategy in modern medicinal chemistry for creating drugs with improved efficacy. rsc.org

Table 1: Potential Synthetic Modifications of this compound

| Functional Group | Reaction Type | Potential New Functionality | Application |

|---|---|---|---|

| 4-Hydroxyl | Etherification | Alkoxy, Aryloxy groups | Modulate lipophilicity, introduce new binding interactions |

| 4-Hydroxyl | Esterification | Ester groups | Prodrug strategies, alter solubility |

| Amide | Hydrolysis | Carboxylic acid | Alternative linker, different biological target interaction |

| Amide Nitrogen | N-Alkylation | Secondary or Tertiary Amide | Fine-tune steric and electronic properties |

Contributions to the Design of Chemical Probes and Imaging Agents in Chemical Biology

The field of chemical biology relies on molecular probes to interrogate complex biological systems. This compound possesses inherent features that make it an attractive core for the development of such tools. Chemical probes are specialized small molecules used to study biological targets, and their design often requires a balance of target affinity, selectivity, and a reporter function. eubopen.orgescholarship.org

The difluorinated phenyl ring is particularly notable for its potential application in ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. researchgate.net ¹⁹F NMR is a powerful technique for studying protein-ligand interactions and protein conformational changes, as the fluorine nucleus is highly sensitive and there is no background signal in biological systems. Incorporating the this compound scaffold into a ligand could allow researchers to directly observe its binding to a target protein and characterize the interaction in detail.

Furthermore, the scaffold can be elaborated into fluorescent probes. For example, related fluorinated hydroxybenzoic acids have been used as precursors for quenched activity-based probes (qABPs), which become fluorescent only after interacting with their specific enzyme target. ossila.com This "turn-on" mechanism is highly desirable for cellular imaging as it minimizes background fluorescence and increases signal-to-noise ratios. By attaching a fluorophore and a quenching group to the this compound core, researchers could design novel imaging agents to visualize the location and activity of specific enzymes or receptors within living cells. The use of benzamide fluorescent probes has already been suggested as a method to understand the molecular mechanism of FtsZ inhibition. nih.gov

Exploration of Polymeric and Advanced Material Applications

The applications of this compound extend beyond the life sciences into the realm of materials science. The constituent parts of the molecule—the rigid aromatic ring, the hydrogen-bonding capable amide and hydroxyl groups, and the electron-withdrawing fluorine atoms—can be exploited to create novel polymers and advanced materials with unique properties.

Research has shown that 4-hydroxybenzoic acid, a related compound, can be used to form coordination polymers and metal-organic frameworks (MOFs). rsc.org In these structures, the carboxylate and phenolate (B1203915) groups of the molecule link metal ions to form extended one-, two-, or three-dimensional networks. By analogy, this compound (or its corresponding carboxylic acid, 2,6-Difluoro-4-hydroxybenzoic acid) could be used as a fluorinated organic linker. The introduction of fluorine atoms into the framework could lead to materials with enhanced thermal stability, altered pore environments, and specific affinities for fluorinated gases or molecules, making them potentially useful for gas storage, separations, or catalysis.

Additionally, fluorinated aromatic compounds are of interest in the field of organic electronics. For example, derivatives of the closely related 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde have been investigated for use in light-emitting polymer devices. frontierspecialtychemicals.com The strong electronegativity of fluorine can influence the electronic energy levels of organic materials. Polymers incorporating the this compound moiety could therefore be synthesized and evaluated for their optical and electronic properties, potentially leading to new materials for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or sensors.

Uncharted Research Avenues and Interdisciplinary Collaborations

The full potential of this compound is yet to be realized, and numerous research avenues remain unexplored. Future progress will likely be driven by interdisciplinary collaborations.

Medicinal Chemistry and Microbiology: While the 2,6-difluorobenzamide scaffold is a known FtsZ inhibitor, a large-scale synthetic effort to create a library of derivatives based on the 4-hydroxy-substituted version has not been reported. Such a project, uniting synthetic chemists and microbiologists, could lead to the discovery of new antibacterial agents with novel mechanisms of action or improved activity against drug-resistant strains. researchgate.net

Chemical Biology and Structural Biology: A focused effort to develop ¹⁹F NMR and fluorescent probes from this compound for specific, medically relevant targets (e.g., kinases, proteases) is a promising future direction. This would require close collaboration between chemists to synthesize the probes and biologists to test them in cellular and animal models, providing new tools to study disease. researchgate.netossila.com

Materials Science and Engineering: The synthesis and characterization of novel polymers, including polyesters, polyamides, or coordination polymers, using this compound or its derivatives as monomers is a significant uncharted area. Collaboration between polymer chemists and materials engineers would be essential to explore the potential of these new materials in applications ranging from advanced coatings and high-performance plastics to electronic devices. rsc.org

Agrochemical Science: Given that the parent compound 2,6-difluorobenzamide is a known metabolite of the insecticide diflubenzuron, there is an opportunity to explore the potential of this compound derivatives in agriculture. sigmaaldrich.com A collaborative research program with agrochemical scientists could screen a library of these compounds for herbicidal or insecticidal activity, potentially leading to new crop protection agents.

Q & A

Basic: What are the recommended synthetic routes for 2,6-difluoro-4-hydroxybenzamide, and what experimental parameters are critical for reproducibility?

Answer:

A multi-step synthesis is typically employed. The core 2,6-difluorobenzamide scaffold can be synthesized via condensation of 2,6-difluoroaniline with benzoyl chloride under controlled pH and temperature (e.g., 0–5°C in dichloromethane with triethylamine as a base) . Subsequent functionalization at the 4-position involves hydroxylation using directed ortho-metalation (DoM) or electrophilic substitution, requiring anhydrous conditions and inert atmospheres (e.g., N₂ or Ar) to prevent side reactions. Refluxing in absolute ethanol with catalytic glacial acetic acid (as in analogous benzaldehyde condensations ) may enhance yield. Critical parameters include:

- Solvent purity (absolute ethanol preferred to avoid esterification side products).

- Reaction time (monitored via TLC or HPLC to prevent over-oxidation).

- Temperature control (low temperatures for amide bond formation; higher temps for hydroxylation).

Advanced: How can reaction conditions be optimized to improve regioselectivity during hydroxylation of 2,6-difluorobenzamide derivatives?

Answer:

Regioselectivity challenges arise due to competing electrophilic aromatic substitution (EAS) at the 4- vs. 3/5-positions. Strategies include:

- Directed metalation groups (DMGs): Introduce temporary directing groups (e.g., -OMe or -COOR) to steer hydroxylation to the 4-position, followed by deprotection .

- Lewis acid catalysis: Use BF₃·Et₂O or AlCl₃ to stabilize transition states favoring para-substitution .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance electrophile mobility, while bulky solvents (e.g., THF) may sterically hinder meta-attack.

- Kinetic vs. thermodynamic control: Lower temperatures favor kinetic (para) products; higher temps may shift equilibrium toward thermodynamically stable isomers.

Basic: What analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

Primary techniques:

- ¹H/¹⁹F NMR: Identify fluorine coupling patterns (e.g., vicinal F-F coupling in the aromatic ring) and hydroxyl proton shifts (δ ~10–12 ppm, broad) .

- HPLC-MS: Confirm molecular weight (MW 173.12 g/mol) and purity (>95% by area-under-curve).

- X-ray crystallography: Resolve structural ambiguities (e.g., hydrogen bonding between -OH and amide groups) .

Resolving contradictions:

- Solvent effects: NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃); use consistent solvents for comparisons.

- Dynamic processes: Rotameric equilibria in amide bonds can split signals; variable-temperature NMR clarifies this .

Advanced: How can researchers evaluate the biological activity of this compound against enzyme targets, and what controls are essential?

Answer:

Methodology:

- Enzyme inhibition assays: Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenases). For example, IC₅₀ determination against COX-2 or kinase targets requires:

- Positive controls (e.g., celecoxib for COX-2).

- Negative controls (DMSO vehicle, inactive analogs).

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, Kd) .

Key controls:

- Solubility verification: Preclude false negatives by confirming compound solubility in assay buffers (use DLS or nephelometry).

- Metabolic stability: Include liver microsome incubations to assess rapid degradation .

Advanced: How should researchers address contradictions in reported solubility data for this compound across different studies?

Answer:

Discrepancies often stem from:

- Polymorphism: Crystalline vs. amorphous forms exhibit different solubilities. Characterize solid-state forms via PXRD .

- pH-dependent solubility: The hydroxyl group (pKa ~8–10) and amide (pKa ~0–2) influence solubility. Use potentiometric titration (e.g., Sirius T3) to profile pH-solubility curves .

- Cosolvent effects: Studies using DMSO vs. aqueous buffers yield divergent data. Standardize solvents (e.g., USP phosphate buffer pH 7.4) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted for analogs ).

- Ventilation: Use fume hoods due to potential dust inhalation hazards.

- First aid: For skin contact, wash with soap/water for 15 min; for eye exposure, irrigate with saline ≥20 min .

Advanced: What computational strategies can predict the reactivity and binding modes of this compound in drug discovery?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites .

- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., hydrogen bonding with -OH/-F groups) .

- MD simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

Answer:

- Electron-withdrawing substituents: Introduce -CF₃ or -NO₂ at the 3-position to enhance EAS reactivity .

- Bioisosteric replacements: Replace -OH with -SO₂NH₂ to improve metabolic stability while retaining H-bonding .

- Steric tuning: Bulkier substituents (e.g., -OCH₂Ph) at the 4-position may block off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。